
5-Bromo-1,2,3-tris(decyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,2,3-tris(decyloxy)benzene is a chemical compound with the molecular formula C36H65BrO3 and a molecular weight of 625.8 g/mol It is a derivative of benzene, where three decyloxy groups and one bromine atom are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the bromine atom onto the benzene ring . The decyloxy groups can be introduced through a nucleophilic substitution reaction using decanol and a suitable base.
Industrial Production Methods
Industrial production of 5-Bromo-1,2,3-tris(decyloxy)benzene may involve large-scale bromination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,2,3-tris(decyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The decyloxy groups can be oxidized under strong oxidative conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of decyloxy groups.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Aplicaciones Científicas De Investigación
5-Bromo-1,2,3-tris(decyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Potential use in the study of biological systems and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,2,3-tris(decyloxy)benzene involves its interaction with molecular targets through its bromine and decyloxy groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the decyloxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,2,3-tris(dodecyloxy)benzene: Similar structure with longer alkyl chains.
1,3,5-Tris(bromomethyl)benzene: Contains three bromomethyl groups instead of decyloxy groups.
Uniqueness
5-Bromo-1,2,3-tris(decyloxy)benzene is unique due to the presence of three decyloxy groups, which impart distinct hydrophobic properties and influence its reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in material science and organic synthesis.
Propiedades
Fórmula molecular |
C36H65BrO3 |
|---|---|
Peso molecular |
625.8 g/mol |
Nombre IUPAC |
5-bromo-1,2,3-tris-decoxybenzene |
InChI |
InChI=1S/C36H65BrO3/c1-4-7-10-13-16-19-22-25-28-38-34-31-33(37)32-35(39-29-26-23-20-17-14-11-8-5-2)36(34)40-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3 |
Clave InChI |
NIWJYARHKGQNSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


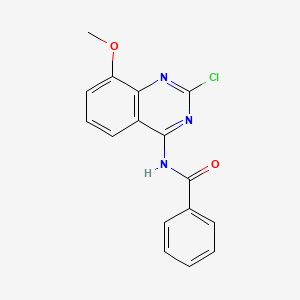
![1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124369.png)
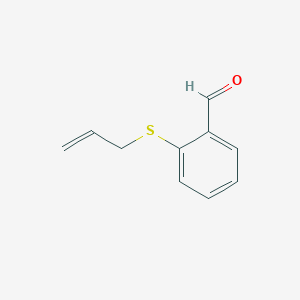
![(2S)-3-(4-methoxyphenyl)-2-[(1-methylpiperidin-4-yl)formamido]propanoic acid](/img/structure/B14124373.png)
![3-(4-Ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate](/img/structure/B14124379.png)
![N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B14124387.png)
![3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14124393.png)
![3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124403.png)

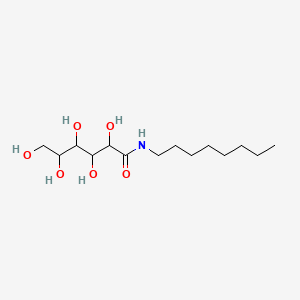
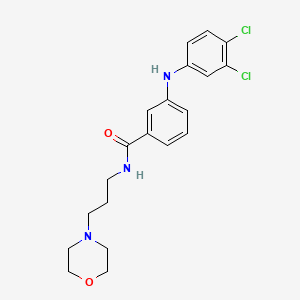

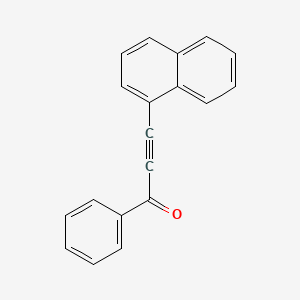
![Isoxazolo[5,4-b]pyridine-3-acetic acid](/img/structure/B14124437.png)
